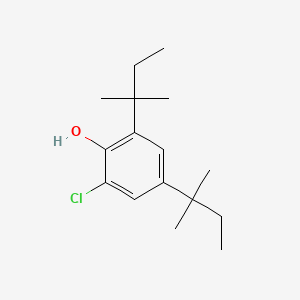
N-methyl-N-(prop-2-yn-1-yl)aniline
Overview
Description
N-methyl-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C10H11N. It is a processable monomer known for its high solubility in water and organic solvents. The compound is characterized by the presence of a methyl group and a prop-2-yn-1-yl group attached to an aniline ring, which allows it to undergo various chemical reactions .
Mechanism of Action
Target of Action
N-methyl-N-(prop-2-yn-1-yl)aniline, also known as NMPAA, is a processable monomer It’s known that the compound can be easily oxidized, suggesting that it may interact with oxidation-related enzymes or pathways .
Mode of Action
It’s known that the compound can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules, often leading to chemical changes. In the case of this compound, it’s suggested that the compound generates reactive oxygen species (ROS) such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These ROS can then interact with other molecules, leading to various biochemical reactions.
Pharmacokinetics
It’s known that the compound has a high solubility in water and organic solvents , which could potentially influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the stability and activity of this compound. For instance, as a photosensitizer, the compound’s activity could be influenced by light exposure . Additionally, its solubility suggests that it could be affected by the polarity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing N-methyl-N-(prop-2-yn-1-yl)aniline involves the reaction of aniline with formaldehyde and phenylacetylene in the presence of a copper catalyst. The reaction is typically carried out in a sealed glass tube at elevated temperatures (around 80°C) for 24 hours . Another method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water, which facilitates the ipso-cyclization of N-(3-phenylprop-2-yn-1-yl)aniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the compound’s high solubility and reactivity suggest that it can be produced using standard organic synthesis techniques involving readily available reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative reactions.
Cyclization: ZnBr2 and Oxone in a mixed solvent of acetonitrile and water are used for ipso-cyclization reactions.
Major Products Formed
Formamides: Formed through oxidative reactions with molecular oxygen.
Spirocyclic Compounds: Formed through ipso-cyclization reactions.
Scientific Research Applications
N-methyl-N-(prop-2-yn-1-yl)aniline has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of various organic compounds due to its high reactivity and solubility.
Medicine: Could be used in the synthesis of pharmaceutical intermediates, given its ability to undergo diverse chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)aniline: Known for its high solubility and reactivity.
N-alkyl-N-(prop-2-yn-1-yl)anilines: Similar compounds with varying alkyl groups that exhibit similar reactivity in oxidative and cyclization reactions.
N-(3-phenylprop-2-yn-1-yl)aniline: Undergoes ipso-cyclization reactions to form spirocyclic compounds.
Uniqueness
This compound is unique due to its combination of a methyl group and a prop-2-yn-1-yl group attached to an aniline ring, which enhances its solubility and reactivity. This makes it a valuable compound for various synthetic applications in chemistry and industry .
Properties
IUPAC Name |
N-methyl-N-prop-2-ynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKOCVLSMLKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343324 | |
| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-82-0 | |
| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



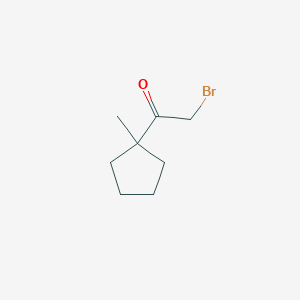

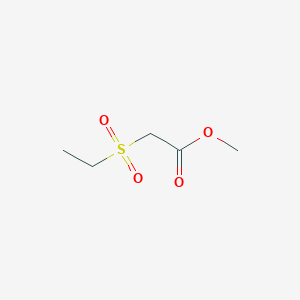
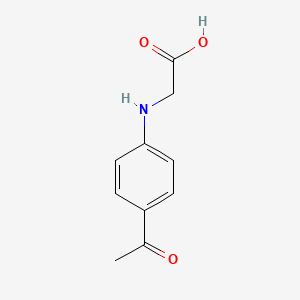
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

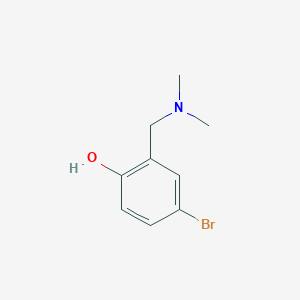
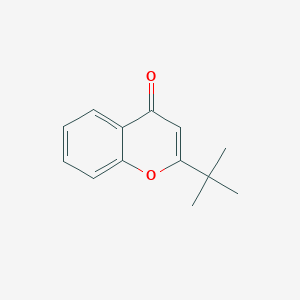
![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
